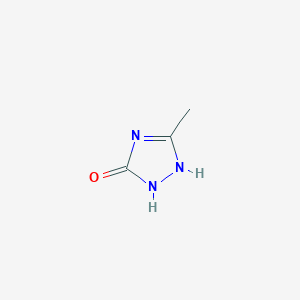
2-Aminothiophene-3-carbonitrile
Overview
Description
2-Aminothiophene-3-carbonitrile, also known as this compound, is a chemical compound with the formula C5H4N2S. It has a molecular weight of 124.16 and a density of 1.33 . It is used as a pharmaceutical intermediate . Due to its significant role in immunology, HPK1 inhibitors, which include this compound, play a crucial role in malignant solid tumors or blood cancer (such as acute myeloid leukemia, bladder urothelial carcinoma, breast cancer, colon cancer, lung cancer, pancreatic cancer, melanoma), autoimmune diseases (such as systemic lupus erythematosus, psoriatic arthritis) and inflammatory responses .
Synthesis Analysis
The solvent-free synthesis of this compound derivatives by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst has been studied . The reaction conditions were optimized and the derivatives were obtained in good yield. This method has advantages in terms of short reaction time and facile conditions . In another study, a novel heterocyclic amide derivative, N - (3-cyanothiophen-2-yl)-2- (thiophen-2-yl)acetamide (I), was obtained by reacting this compound with activated 2- (thiophen-2-yl)acetic acid in a N -acylation reaction .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases .
Chemical Reactions Analysis
The Gewald reaction has been a well-studied multi-component reaction. It involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .
Physical And Chemical Properties Analysis
This compound has a melting point of 104-108 °C, a boiling point of 318℃, a flash point of 146℃, and a refractive index of 1.627 .
Scientific Research Applications
Material Science and Conductivity
Thiophene derivatives, such as polythiophenes, have been highlighted for their promising applications in organic thermoelectric materials due to their inherent electrical conductivity and potential in flexible, lightweight energy generation and storage devices. Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, in particular, show a significant potential for thermoelectric applications, with advancements aimed at enhancing their figure-of-merit (ZT) through various treatment methods, indicating a bright future for their application in energy devices (Zhu et al., 2017).
Catalysis and Environmental Applications
In the context of catalysis, thiophene derivatives have been explored for their role in the electrochemical reduction of carbon dioxide, a critical pathway towards sustainable energy solutions. The catalytic activities of carbon-based materials, including those modified with thiophene units, have shown promise in enhancing the conversion efficiency of CO2 to valuable chemicals, contributing to the broader field of green chemistry and carbon capture technologies (Costentin et al., 2013).
Wound Care and Tissue Engineering
Further extending the versatility of thiophene compounds, conducting polymers based on thiophene have been investigated for applications in wound care and skin tissue engineering. The electrical properties of these polymers, such as polythiophene and its derivatives, have been utilized to promote wound healing, offer antibacterial activity, and enable controlled drug delivery. This highlights the polymers' potential in medical applications, particularly in enhancing tissue regeneration and healing processes (Talikowska et al., 2019).
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Given the broad range of biological activities associated with thiophene derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Aminothiophene-3-carbonitrile. For instance, the compound’s stability can be affected by exposure to air . Additionally, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Safety and Hazards
Future Directions
Thiophene-based analogs, including 2-Aminothiophene-3-carbonitrile, are of particular interest, especially within the realm of medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of new synthesis methods and the exploration of their biological activities are promising directions for future research .
Biochemical Analysis
Biochemical Properties
2-Aminothiophene-3-carbonitrile is often used as an intermediate for organic catalysts, organic photosensitizers, and electrochemical materials . It can also be used to synthesize thiazole and other natural compounds as well as some biologically active compounds
Cellular Effects
, anti-inflammatory, and antimicrobial activities.
Molecular Mechanism
It’s known that thiophene derivatives can exhibit their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-aminothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGHZFWFGXDIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353072 | |
| Record name | 2-Aminothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-82-5 | |
| Record name | 2-Aminothiophene-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key properties of 2-Aminothiophene-3-carbonitrile?
A1: this compound is an aromatic organic compound with the molecular formula C5H4N2S. It has a molecular weight of 124.15 g/mol.
- Spectroscopic Data: The structure is confirmed through NMR spectroscopy. For instance, 1H NMR analysis reveals characteristic signals for the amino group and the thiophene ring protons [, ].
Q2: Is this compound stable under various conditions?
A2: While specific stability data under various conditions is limited in the provided literature, it’s generally understood that this compound derivatives can exhibit varying stability based on their substituents and the environment.
Q3: What are the primary applications of this compound?
A3: this compound is a valuable building block in the synthesis of:
- Thiophene-based polymers: Poly(arylene thiophenes) with amide bridges and nitrile groups have been synthesized using this compound derivatives, exhibiting unique physical and photochemical properties [].
- Dyes: It acts as a coupling component in synthesizing novel dyes, with potential applications in various industries [].
- Pharmaceuticals: Derivatives of this compound have been explored for their potential antimicrobial and antifungal properties [].
- Photocatalytic materials: When used as a dopant in graphitic carbon nitride, it enhances optical absorption and promotes charge carrier separation, leading to increased efficiency in photocatalytic hydrogen production [].
Q4: How is this compound typically synthesized?
A4: It's commonly synthesized via the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an activated nitrile like malononitrile, and elemental sulfur. This reaction proceeds under basic conditions [, ].
Q5: Are there any alternative synthetic routes to this compound derivatives?
A5: Yes, transesterification of trimethyl orthoacetate provides an efficient route to synthesize specific derivatives, such as 4-alkoxy-2-aminothiophene-3-carbonitriles [, ].
Q6: How does this compound react with heterocumulenes?
A6: The reaction with phenyl isothiocyanate doesn’t yield the expected thieno[2,3-d]pyrimidine derivatives. Instead, it forms substituted dithieno-[2′,3′:4, 3][2′,3′:8, 9]pyrimido[3, 4-a]pyrimid-7-thiones [, ].
Q7: Can this compound be used to synthesize thieno[2,3-d]pyrimidines?
A7: Yes, reacting it with guanidine or sequentially with carbon disulfide and ammonia yields 2,4-diaminothieno[2,3-d]pyrimidine. This compound serves as a precursor for various substituted thieno[2,3-d]pyrimidines [].
Q8: Are there other notable reactions involving this compound?
A8: Yes, it undergoes Friedländer condensation reactions with ketones in the presence of activated bentonite, yielding aminothieno[2,3-b]quinolinones, which are tacrine analogues with potential pharmacological activity [].
Q9: Have computational methods been applied to study this compound and its derivatives?
A9: Yes, density functional theory (DFT) calculations have been used to investigate the structural and electronic properties of this compound derivatives, providing insights into their reactivity and potential applications [].
Q10: How do structural modifications affect the activity of this compound derivatives?
A10: While comprehensive SAR data is limited in the provided research, it's understood that substituents on the thiophene ring and the amino group can significantly influence the compound's reactivity, stability, and biological activity. For example, introducing specific substituents can enhance the antimicrobial activity of benzotriazole derivatives containing the this compound moiety [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)



![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
